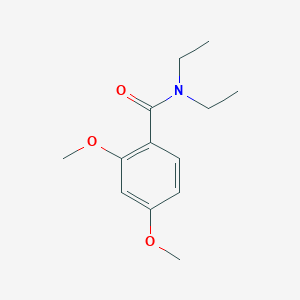

N,N-diethyl-2,4-dimethoxybenzamide

Beschreibung

Eigenschaften

CAS-Nummer |

142601-55-6 |

|---|---|

Molekularformel |

C13H19NO3 |

Molekulargewicht |

237.29 g/mol |

IUPAC-Name |

N,N-diethyl-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)11-8-7-10(16-3)9-12(11)17-4/h7-9H,5-6H2,1-4H3 |

InChI-Schlüssel |

FUTVQQSUNQOZSN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)OC)OC |

Herkunft des Produkts |

United States |

Significance of Aryl Amide Scaffolds in Chemical Transformations

Aryl amide scaffolds are fundamental structural motifs in chemistry, recognized for their prevalence in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.net Beyond their biological importance, they serve as exceptionally versatile building blocks in synthetic organic chemistry. The amide group's stability and its capacity to engage in various chemical transformations make it a cornerstone of synthetic strategy.

A primary role of the aryl amide scaffold in synthesis is as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org The lone pair of electrons on the amide's nitrogen or oxygen atom can chelate to an organolithium reagent, directing the deprotonation of the aromatic ring specifically to the ortho position. wikipedia.orgharvard.edu This regiochemical control is a powerful tool for introducing electrophiles to a specific site on an aromatic ring, bypassing the statistical mixtures often obtained with standard electrophilic aromatic substitution. Furthermore, the conformational restriction around the Ar–C(O)N bond can give rise to atropisomerism, creating axially chiral molecules that are increasingly sought after for applications as chiral ligands in asymmetric catalysis and in materials science. researchgate.net Recent research has also focused on the functionalization of C(sp³)–H bonds at the α-position to the amide nitrogen, opening new avenues for molecular diversification. nih.govresearchgate.net

Overview of Substituted Benzamide Derivatives in Synthetic Methodology Research

Established Synthetic Pathways for N,N-Diethyl-2,4-dimethoxybenzamide

The formation of the core N,N-diethyl-2,4-dimethoxybenzamide structure relies on the efficient creation of an amide bond, followed by strategic functionalization of the aromatic ring.

The synthesis of benzamides, including the title compound, is fundamentally an amidation process. This typically involves the reaction of a benzoic acid derivative with diethylamine (B46881). Several established methods exist for this transformation, each with its own advantages.

A common and straightforward approach is the acylation of diethylamine with an activated carboxylic acid derivative, such as an acyl chloride. For instance, benzoyl chloride can be reacted with diethylamine, often in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. prepchem.com To synthesize the target compound, 2,4-dimethoxybenzoic acid would first be converted to 2,4-dimethoxybenzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. sld.cu

Alternatively, coupling reagents can be used to directly form the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. The Mitsunobu reaction, for example, utilizes triphenylphosphine (B44618) and an azodicarboxylate like diisopropylazodicarboxylate (B7806520) (DIAD) to activate the benzoic acid for reaction with diethylamine. nih.gov This method is known for its mild conditions and has been successfully applied to prepare a variety of N,N-diethylbenzamides. nih.govfigshare.com Another widely used method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a highly reactive acylimidazole intermediate that readily reacts with the amine. sld.cu

More recent advancements include catalytic methods. Copper-based metal-organic frameworks (MOFs) have been shown to effectively catalyze the oxidative coupling of toluic acid with N,N-diethylformamide. mdpi.com Nickel-based nanocatalysts can facilitate the reductive amidation of esters with nitro compounds, offering another pathway to amides. nih.gov

| Method | Reactants | Reagents/Catalyst | Key Features | Reference(s) |

| Acyl Chloride Route | 2,4-Dimethoxybenzoyl chloride, Diethylamine | Triethylamine or other base | Two-step process (acid to acyl chloride, then amidation); generally high-yielding. | prepchem.comsld.cu |

| Mitsunobu Reaction | 2,4-Dimethoxybenzoic acid, Diethylamine | Triphenylphosphine, DIAD | Mild, single-pot reaction from the carboxylic acid. | nih.gov |

| CDI Coupling | 2,4-Dimethoxybenzoic acid, Diethylamine | 1,1'-Carbonyldiimidazole (CDI) | Forms a reactive acylimidazole intermediate; good for sensitive substrates. | sld.cu |

| Catalytic Oxidative Coupling | Benzoic acid derivative, Amine source | Copper-based MOFs | Modern catalytic approach. | mdpi.com |

Directed ortho-metallation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.org The strategy relies on the use of a "directing metalation group" (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The tertiary amide group, particularly the N,N-diethylamide, is one of the most powerful and widely used DMGs due to the strong Lewis basicity of its carbonyl oxygen, which allows for effective coordination with the lithium cation of the alkyllithium base. nih.govwikipedia.org This positions the base to deprotonate one of the ortho C-H bonds, leading to a stabilized aryllithium intermediate that can be trapped by various electrophiles. wikipedia.org

For N,N-diethyl-2,4-dimethoxybenzamide, the N,N-diethylamide group directs metalation to the C3 or C5 position. The existing methoxy (B1213986) groups also have directing capabilities, but the amide is a significantly stronger DMG, thus controlling the regiochemical outcome.

The mechanism of DoM begins with the interaction of an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), with the DMG on the aromatic ring. wikipedia.org The heteroatom of the DMG, in this case the carbonyl oxygen of the N,N-diethylamide group, acts as a Lewis base, coordinating to the Lewis acidic lithium ion of the organolithium aggregate. wikipedia.orgnih.gov This coordination brings the alkyl base into close proximity to the C-H bond at the ortho position, facilitating its deprotonation. acs.orgunblog.fr This initial coordination step is often referred to as a Complex Induced Proximity Effect (CIPE). acs.org

The deprotonation results in the formation of a thermodynamically stable ortho-lithiated species, which maintains the coordination between the lithium atom and the amide's carbonyl oxygen. wikipedia.org This chelated intermediate is generally stable at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF), preventing it from undergoing undesired side reactions. nih.govuwindsor.ca The choice of base and reaction conditions is crucial; very strong bases are required, and alkyllithiums are most commonly employed. uwindsor.ca

Once the ortho-lithiated intermediate is formed, it can react with a wide array of electrophiles in a highly regioselective manner. wikipedia.org The electrophile replaces the lithium atom, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho position. wikipedia.org This step proceeds as an electrophilic aromatic substitution on the highly nucleophilic aryllithium species.

This two-step sequence of directed metalation followed by electrophilic quench allows for the introduction of a diverse range of functional groups that would be difficult to install using classical electrophilic aromatic substitution methods, which are governed by the inherent electronic biases of the substituents.

| Electrophile | Functional Group Introduced | Example Product Class | Reference(s) |

| Alkyl Halides (e.g., CH₃I) | Alkyl | Ortho-alkylated benzamides | wikipedia.org |

| Aldehydes/Ketones (e.g., Benzaldehyde) | Hydroxyalkyl | Phthalides (after cyclization) | uwindsor.ca |

| Carbon Dioxide (CO₂) | Carboxylic Acid | Phthalic acid derivatives | wikipedia.org |

| Disulfides (e.g., (CH₃S)₂) | Thioether | Ortho-methylthio benzamides | wikipedia.org |

| Iodine (I₂) | Iodine | Ortho-iodo benzamides | harvard.edu |

| Silyl Halides (e.g., TMSCl) | Silyl | Ortho-silyl benzamides | acs.orgunblog.fr |

A related strategy for functionalizing congeners of N,N-diethyl-2,4-dimethoxybenzamide is heteroatom-promoted lateral lithiation. wikipedia.org This reaction involves the deprotonation of a benzylic C-H bond on an alkyl group that is ortho to a directing group. wikipedia.orgresearchgate.net For this to be relevant to the benzamide scaffold, a methyl or other alkyl group must be present on the aromatic ring, typically at an ortho position to the primary directing group.

For example, in a molecule like N,N-diethyl-2-methylbenzamide, the amide group can direct a strong base (often a lithium amide like LDA to avoid competitive ring metalation) to deprotonate the 2-methyl group, forming a benzylic anion. uwindsor.cawikipedia.org This nucleophilic species can then be trapped by electrophiles, allowing for the extension of the side chain. Tertiary amides are known to be highly effective directing groups for this transformation. wikipedia.org This method provides a powerful route to derivatives that are functionalized at the benzylic position, complementing the ring functionalization achieved through DoM.

Directed Ortho-Metallation (DoM) Strategies

Derivatization and Analog Generation Strategies

The generation of analogs of N,N-diethyl-2,4-dimethoxybenzamide primarily leverages the synthetic handles established during its synthesis. The DoM protocol is itself a powerful derivatization strategy, allowing for the introduction of countless different functional groups at the C3 or C5 positions by varying the electrophile used to trap the ortho-lithiated intermediate. uwindsor.ca

Similarly, for congeners possessing an ortho-methyl group, lateral lithiation offers a complementary point of diversification at the benzylic position. wikipedia.orgresearchgate.net Combining these strategies on a single scaffold can lead to highly substituted and complex aromatic structures.

Beyond these foundational methods, modern cross-coupling techniques offer further avenues for derivatization. For instance, palladium-catalyzed C-H activation/arylation can be used to form biaryl compounds by coupling the ortho C-H bond of a benzamide with another aromatic ring. rsc.org This represents a more recent, catalytic approach to achieving ortho-functionalization.

However, derivatization is not always straightforward. Research has shown that while the N,N-diethylamide group is excellent for directing metalation, it can be difficult to hydrolyze or convert to other functional groups in certain contexts. researchgate.net This has led to the exploration of alternative directing groups or substrates, such as 1-(2-allyl-4,5-dimethoxybenzoyl)-4-methylpiperazine, to facilitate subsequent synthetic transformations. researchgate.net The choice of synthetic strategy must therefore consider not only the immediate derivatization step but also the ease of converting the directing group into the desired final functionality.

Modification of the N,N-Diethyl Amide Moiety

The N,N-diethylamide functional group is renowned for its chemical stability. While this robustness is advantageous for its role as a directing group in other reactions, it makes direct modification challenging. Research has shown that the amide group of N,N-diethyl-2,4-dimethoxybenzamide is not readily hydrolyzed to the corresponding carboxylic acid under standard basic or acidic conditions. researchgate.net This inherent stability has led researchers to explore alternative substrates when a subsequent transformation of the amide is required. researchgate.net

For example, in syntheses where the amide is intended as a temporary functional group to be converted later, its resistance to cleavage can be a significant drawback. To overcome this, alternative precursors such as 1-(2-allyl-4,5-dimethoxybenzoyl)-4-methylpiperazine have been developed, which facilitate similar initial transformations while allowing for easier subsequent modification. researchgate.net

Introduction of Substituents on the Dimethoxy Phenyl Ring

The N,N-diethylamide group is one of the most powerful directing groups for directed ortho-metalation (DoM), a strategy that provides a regiocontrolled method for functionalizing aromatic rings. nih.gov In N,N-diethyl-2,4-dimethoxybenzamide, the strong Lewis basicity of the amide's carbonyl oxygen coordinates with an alkyllithium base, directing deprotonation specifically to the ortho position (C3). nih.gov The two methoxy groups at positions 2 and 4 also activate the ring towards electrophilic attack and influence the regioselectivity. msu.edu

The general procedure involves treating the benzamide with a strong base like sec-butyllithium (s-BuLi) at low temperatures, followed by quenching the resulting aryllithium intermediate with an electrophile. This allows for the precise introduction of a wide variety of substituents at the C3 position.

Key transformations include:

Allylation: The amide facilitates directed ortho-metalation, enabling subsequent allylation of the aromatic ring. researchgate.net

Reaction with Aldehydes and Ketones: Condensation with aldehydes after lithiation can lead to the formation of 3-substituted 3,4-dihydroisocoumarins after hydrolysis and lactonization. researchgate.net

The directing effects of the existing substituents are cooperative. The -OCH₃ groups are strongly activating, ortho/para-directing groups, while the N,N-diethylamide is a powerful ortho-directing group via metalation. This concerted effect strongly favors substitution at the C3 position, which is ortho to both the amide and the C2-methoxy group.

Table 2: Examples of Ring-Substituted Benzamide Derivatives This table includes examples of various substituents found on the phenyl ring of benzamide congeners, indicating the versatility of synthetic approaches to introduce functionality.

| Compound Name | Substituents on Phenyl Ring |

| Amisulpride | 4-amino, 5-(ethylsulfonyl), 2-methoxy |

| Bromopride | 4-amino, 5-bromo, 2-methoxy |

| Metoclopramide | 4-amino, 5-chloro, 2-methoxy |

| N-(3,5-Dimethoxyphenyl)benzamide | 3,5-dimethoxy (on N-phenyl) |

| Information derived from studies on substituted benzamide ligands. nih.govnih.gov |

Reductive Transformations of 2,4-Dimethoxybenzamide (B3047998) Derivatives

The functional groups on N,N-diethyl-2,4-dimethoxybenzamide and its derivatives can undergo various reductive transformations.

Reduction of the Amide: Tertiary benzamides can be selectively reduced. The use of certain modified aluminum hydride reagents can convert the tertiary amide into an aldehyde. researchgate.net Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the amide to the corresponding tertiary amine, yielding N-(2,4-dimethoxybenzyl)diethylamine.

Reduction of Ring Substituents: Functional groups introduced onto the aromatic ring are also susceptible to reduction. For example, a nitro group, which can be introduced via electrophilic nitration, is readily reduced to an amino group. This transformation is commonly achieved by catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing metals in acid, such as tin or iron in HCl. msu.edu Similarly, a ketone function, introduced via a DoM sequence, can be reduced to a secondary alcohol using agents like sodium borohydride (B1222165) (NaBH₄) or further to an alkyl group via methods like the Wolff-Kishner or Clemmensen reduction. msu.edu

Reductive Dealkylation: This transformation typically refers to the cleavage of the O-methyl ethers. Reagents such as boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers, which would convert the 2,4-dimethoxybenzamide into the corresponding 2,4-dihydroxybenzamide (B1346612) derivative. This process is a reductive cleavage of the C-O bond.

Application in Complex Molecule and Heterocycle Synthesis

N,N-Diethyl-2,4-dimethoxybenzamide as a Versatile Synthetic Precursor

The strategic placement of the N,N-diethylamide and two methoxy (B1213986) groups on the benzamide (B126) core makes this compound an exceptional substrate for directed ortho-metalation (DoM). The amide functionality acts as a potent directed metalation group (DMG), guiding the deprotonation of the aromatic ring at the adjacent ortho position by strong bases like organolithium reagents. nih.gov The methoxy groups, also being ortho-directing groups, further activate the ring and influence the regioselectivity of the metalation. This predictable reactivity allows for the precise introduction of various electrophiles at the ortho position, setting the stage for subsequent cyclization reactions to form a diverse array of heterocyclic structures.

Utility in the Construction of Dihydroisochromenones and Related Isochromans

The synthesis of dihydroisochromenones, a class of bicyclic lactones with significant biological activities, can be approached using N,N-diethyl-2,4-dimethoxybenzamide as a starting material. The general strategy involves the directed ortho-metalation of the benzamide, followed by reaction with an appropriate electrophile, such as an epoxide or an α,β-unsaturated carbonyl compound, to introduce a side chain. Subsequent intramolecular cyclization would then lead to the desired dihydroisochromenone framework.

However, a notable challenge in this approach is the robust nature of the N,N-diethylamide group. While it excels as a directed metalation group, its subsequent hydrolysis to the corresponding carboxylic acid, a necessary step for lactonization, can be difficult to achieve under standard conditions. researchgate.net This has led to the exploration of alternative benzamide derivatives where the amide functionality is more readily cleaved. For instance, studies have shown that replacing the diethylamide with a different amine, such as 4-methylpiperazine, can facilitate the final cyclization step. researchgate.net

Despite this limitation, the principle of using ortho-metalated N,N-diethyl-2,4-dimethoxybenzamide derivatives remains a viable strategy for the construction of the isochroman (B46142) skeleton, provided that efficient methods for the crucial amide hydrolysis or alternative cyclization strategies are employed.

Role in the Synthesis of Tetrahydroisoquinolines and Analogous Nitrogen Heterocycles

Tetrahydroisoquinolines are a prominent class of nitrogen-containing heterocycles found in a vast number of natural products and pharmaceuticals. The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. researchgate.netfigshare.commdpi.com

To utilize N,N-diethyl-2,4-dimethoxybenzamide as a precursor for tetrahydroisoquinolines, it would first need to be converted into a suitable β-phenethylamine derivative. This could be achieved by introducing a two-carbon side chain with a terminal amino group at the ortho position via directed metalation, followed by reduction of the amide functionality. While direct examples of this specific transformation starting from N,N-diethyl-2,4-dimethoxybenzamide are not extensively documented in readily available literature, the general principles of the Pictet-Spengler reaction are well-established. The electron-rich nature of the dimethoxy-substituted aromatic ring would be expected to facilitate the key electrophilic aromatic substitution step of the cyclization. nih.govnih.gov The reaction conditions, including the choice of acid catalyst and solvent, would be critical in achieving good yields. researchgate.net

Application in the Formation of Benzazocines and Related Annulated Systems

Benzazocines, eight-membered nitrogen-containing heterocyclic compounds, represent a more challenging synthetic target due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. However, intramolecular cyclization strategies starting from appropriately substituted precursors can be effective.

The application of N,N-diethyl-2,4-dimethoxybenzamide in the synthesis of benzazocines would likely involve an initial directed ortho-metalation to introduce a side chain of suitable length and functionality. For instance, the introduction of a four-carbon chain containing a leaving group or a reactive carbonyl group could set the stage for a subsequent intramolecular cyclization to form the eight-membered ring. While specific examples detailing the synthesis of benzazocines directly from N,N-diethyl-2,4-dimethoxybenzamide are scarce in the literature, related strategies using other N,N-diethylbenzamide derivatives have been explored for the synthesis of other heterocyclic systems, suggesting the potential of this approach.

Precursor for Benzothiophenes and Naphthothiophenes via Directed Metallation

The synthesis of benzothiophenes and their extended analogues, naphthothiophenes, which are important structural motifs in medicinal chemistry and materials science, can be effectively achieved using N,N-diethylamides as starting materials. A powerful strategy involves the directed ortho-metalation of an N,N-diethylbenzamide, followed by quenching with a sulfur electrophile to introduce a thioether group. Subsequent intramolecular cyclization can then furnish the desired benzothiophene (B83047) ring system.

A study has demonstrated the expedient synthesis of substituted benzo[b]thiophenes and a naphthothiophene starting from readily available N,N-diethylamides of aryl carboxylic acids. The key steps involve the introduction of a methylsulfanyl group ortho to the amide function via directed metalation, followed by a one-pot side-chain deprotonation and cyclization to afford thioindoxyls in high yields. These intermediates are then reduced to the final benzothiophene or naphthothiophene products. Although this study did not specifically use N,N-diethyl-2,4-dimethoxybenzamide, the methodology is directly applicable. The strong directing ability of the amide group, reinforced by the methoxy substituents, would ensure high regioselectivity in the initial metalation step.

Table 1: Synthesis of Benzothiophenes from N,N-Diethylamides

| Starting Material (N,N-Diethylamide) | Product (Benzothiophene) | Yield (%) |

| N,N-Diethylbenzamide | Benzo[b]thiophene | - |

| N,N-Diethyl-4-methoxybenzamide | 6-Methoxybenzo[b]thiophene | - |

| N,N-Diethyl-1-naphthamide | Naphtho[1,2-b]thiophene | - |

| Data derived from a general methodology for the synthesis of benzothiophenes from N,N-diethylamides. Specific yields for these exact transformations were not provided in the source. |

Integration into Cascade and Tandem Reaction Sequences

The inherent reactivity of N,N-diethyl-2,4-dimethoxybenzamide and its derivatives makes them attractive candidates for integration into cascade or tandem reaction sequences. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

A potential cascade reaction involving N,N-diethyl-2,4-dimethoxybenzamide could begin with a directed ortho-metalation, followed by the addition of an electrophile that itself contains a reactive site. This could trigger a subsequent intramolecular reaction, leading to the rapid construction of complex molecular scaffolds. For example, a tandem directed metalation-cyclization sequence could be envisioned for the synthesis of various heterocyclic systems. While specific examples of such cascade reactions starting directly from N,N-diethyl-2,4-dimethoxybenzamide are not prominently reported, the synthesis of precursors for oxidative tandem cyclizations to prepare galanthamine (B1674398) analogs highlights the utility of related strategies in complex molecule synthesis. nih.gov The development of such tandem processes based on this versatile precursor remains an area with significant potential for future exploration.

Methodologies for Stereoselective and Enantioselective Transformations utilizing this Scaffold

The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with defined three-dimensional structures. While N,N-diethyl-2,4-dimethoxybenzamide itself is achiral, it can be employed as a precursor to chiral molecules through various asymmetric synthetic strategies.

One potential approach involves the use of a chiral base or a chiral ligand in the directed ortho-metalation step. This could induce facial selectivity in the deprotonation or in the subsequent reaction with an electrophile, leading to the formation of an enantioenriched product. Alternatively, the ortho-substituted derivatives of N,N-diethyl-2,4-dimethoxybenzamide could undergo stereoselective reactions. For instance, the reduction of a ketone in the side chain using a chiral reducing agent could afford a chiral alcohol, which could then be used in subsequent stereoselective cyclization reactions.

Although specific examples of stereoselective transformations utilizing N,N-diethyl-2,4-dimethoxybenzamide as the primary substrate are not widely documented, the principles of asymmetric synthesis are broadly applicable. The development of such methodologies would significantly enhance the utility of this versatile building block in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Mechanistic Investigations of Reactions Involving N,n Diethyl 2,4 Dimethoxybenzamide and Similar Benzamides

Elucidation of Reaction Pathways in Directed Ortho-Metallation Chemistry

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In this reaction, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by various electrophiles. wikipedia.orgorganic-chemistry.org The N,N-diethylamide group is recognized as one of the most potent DMGs due to its strong coordinating ability with the lithium cation. nih.gov

The mechanism of DoM for a substrate like N,N-diethyl-2,4-dimethoxybenzamide involves the initial formation of a complex between the Lewis acidic organolithium species (e.g., n-butyllithium or sec-butyllithium) and the Lewis basic oxygen atom of the amide carbonyl. wikipedia.orgbaranlab.org This pre-coordination brings the organolithium base in close proximity to the ortho-protons of the aromatic ring, facilitating the deprotonation. The presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity by deaggregating the organolithium species, making it more basic. baranlab.org

For N,N-diethyl-2,4-dimethoxybenzamide, there are two methoxy (B1213986) groups at the 2- and 4-positions. The N,N-diethylcarboxamide group is a significantly stronger DMG than the methoxy group. organic-chemistry.org Therefore, lithiation is directed to the position ortho to the amide group. The 2-methoxy group is also a DMG, and its presence can reinforce the directing effect of the amide group, leading to highly regioselective metalation at the C3 position. However, the relative directing ability of multiple DMGs can be influenced by the reaction conditions.

The general pathway for the directed ortho-metallation of N,N-diethyl-2,4-dimethoxybenzamide and subsequent reaction with an electrophile is outlined below:

Complexation: The organolithium reagent coordinates to the carbonyl oxygen of the N,N-diethylamide group.

Deprotonation: The organolithium base abstracts a proton from the ortho-position (C3), forming a stable aryllithium intermediate. The methoxy groups can further stabilize this intermediate through inductive and resonance effects.

Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position.

A variety of electrophiles can be employed in these reactions, leading to a diverse range of substituted benzamides. uwindsor.ca

Table 1: Electrophiles Used in Directed Ortho-Metallation of N,N-Diethylbenzamides

| Electrophile | Functional Group Introduced |

|---|---|

| D2O | Deuterium |

| MeI | Methyl |

| (CH2O)n | Hydroxymethyl |

| DMF | Formyl (Aldehyde) |

| CO2 | Carboxylic Acid |

| I2 | Iodo |

| Me3SiCl | Trimethylsilyl |

Understanding Catalytic Cycles in Transformations of Related Amide Substrates

While N,N-diethyl-2,4-dimethoxybenzamide itself is often a product of synthetic transformations, the functional groups it contains can participate in various catalytic cycles. The amide functionality, in particular, can be involved in transition metal-catalyzed reactions. For instance, palladium- and rhodium-catalyzed reactions have been developed for the functionalization of benzamides.

Although specific catalytic cycles involving N,N-diethyl-2,4-dimethoxybenzamide as a substrate are not extensively documented in the literature, we can infer potential pathways based on related systems. For example, palladium-catalyzed intramolecular C-H amidation has been used for the synthesis of isoindolinones from N-substituted benzamides. nih.gov A plausible catalytic cycle for such a transformation would involve:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate.

C-H Activation/Cyclometalation: The amide directs the palladium center to activate a C-H bond on the aromatic ring, forming a palladacycle intermediate.

Reductive Elimination: Reductive elimination from the palladacycle forms the C-N bond of the cyclized product and regenerates the Pd(0) catalyst.

Rhodium catalysts are also employed in the transformation of amides. For example, rhodium-catalyzed hydroformylation of enamides can lead to the formation of amino alcohols. nih.gov While not a direct transformation of the benzamide (B126) ring, this illustrates the reactivity of the amide moiety in catalytic processes.

Table 2: Key Steps in a Generalized Palladium-Catalyzed C-H Functionalization Cycle of a Benzamide

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Catalyst Activation | Generation of the active Pd(0) species from a precatalyst. | Pd(0)Ln |

| 2. Oxidative Addition | Reaction of the Pd(0) catalyst with an aryl halide or triflate. | Ar-Pd(II)-X(L)n |

| 3. C-H Activation | Intramolecular activation of an ortho C-H bond directed by the amide group. | Palladacycle |

| 4. Migratory Insertion/Coupling | Insertion of a coupling partner (e.g., an alkene or alkyne) or direct coupling. | Expanded Palladacycle |

| 5. Reductive Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. | Functionalized Benzamide |

Mechanistic Studies of Cyclization and Rearrangement Processes

Ortho-lithiated benzamides, including the intermediate derived from N,N-diethyl-2,4-dimethoxybenzamide, can undergo subsequent cyclization or rearrangement reactions. One of the most relevant rearrangements is the anionic Fries rearrangement, also known as the Snieckus rearrangement. unblog.fr

In the context of a related O-aryl carbamate (B1207046), the anionic Fries rearrangement involves the migration of the carbamoyl (B1232498) group from the oxygen atom to the ortho-lithiated carbon atom, yielding a salicylamide (B354443) derivative upon workup. unblog.fr For N,N-diethyl-2,4-dimethoxybenzamide, while a direct Fries-type rearrangement of the amide itself is not applicable, the ortho-lithiated species can participate in analogous intramolecular transformations.

For instance, the reaction of ortho-lithiated N,N-diethylbenzamides with lactones can lead to the formation of keto-alcohols, which can then undergo acid-catalyzed cyclization to afford spiroacetals. researchgate.net

Another important cyclization process involves the reaction of ortho-lithiated benzamides with carbon dioxide to form an ortho-carboxybenzamide, which can then be cyclized to form a phthalide (B148349) derivative under appropriate conditions.

Furthermore, the ortho-lithiated species can be involved in tandem reactions. For example, after the initial ortho-lithiation and reaction with an electrophile, a second metalation at another position could be envisioned, leading to more complex polyfunctionalized aromatic compounds.

Table 3: Mechanistic Steps in the Anionic Fries Rearrangement of an O-Aryl Carbamate

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Ortho-Lithiation | Directed deprotonation of the aryl ring ortho to the carbamate group. | Ortho-lithiated carbamate |

| 2. Carbamoyl Migration | Intramolecular 1,3-migration of the carbamoyl group from the oxygen to the lithiated carbon. | Tetrahedral intermediate |

| 3. Rearomatization | Collapse of the tetrahedral intermediate to form a lithium phenoxide. | Lithium salt of a salicylamide |

| 4. Protonation | Acidic workup to yield the final salicylamide product. | Salicylamide |

Computational Studies and Molecular Modeling of N,n Diethyl 2,4 Dimethoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.comneliti.comresearchgate.net For a molecule like N,N-diethyl-2,4-dimethoxybenzamide, DFT calculations would be instrumental in determining its fundamental electronic properties.

Detailed Research Applications:

Geometric Optimization: DFT would be employed to find the most stable three-dimensional arrangement of the atoms in the molecule, its ground state geometry. This involves calculating the forces on each atom and minimizing the total energy of the system.

Electronic Properties: Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other molecules or biological targets. mdpi.com

Vibrational Analysis: DFT can predict the infrared and Raman spectra of the molecule from its vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

While studies on various benzamide (B126) derivatives utilize DFT to predict their stability and reactivity, specific data for N,N-diethyl-2,4-dimethoxybenzamide is not present in the reviewed literature. bohrium.comneliti.comresearchgate.nettandfonline.comacs.org

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. tandfonline.comdntb.gov.ua For N,N-diethyl-2,4-dimethoxybenzamide and its derivatives, MD simulations would provide insights into their dynamic behavior and conformational flexibility.

Detailed Research Applications:

Conformational Sampling: The diethylamino and dimethoxy groups can rotate, leading to various conformers. MD simulations can explore the potential energy surface of the molecule to identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in water, or in a lipid bilayer).

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent influences the molecule's conformation and dynamics.

Stability of Complexes: If the molecule is studied in complex with a biological target, such as a protein, MD simulations can assess the stability of the binding pose over time, providing information on the strength and nature of the interactions. nih.govrsc.org

Although MD simulations are a standard tool for analyzing benzamide derivatives in drug discovery projects, specific simulation data for N,N-diethyl-2,4-dimethoxybenzamide is not available in the surveyed literature. tandfonline.comdntb.gov.uanih.govtandfonline.comrsc.org

In Silico Prediction of Reaction Pathways and Energetic Profiles

In silico methods for predicting reaction pathways involve using computational chemistry to model the transformation of reactants into products. These methods can elucidate reaction mechanisms and predict the feasibility of chemical reactions. nih.govresearchgate.net

Detailed Research Applications:

Reaction Mechanism Studies: For the synthesis or degradation of N,N-diethyl-2,4-dimethoxybenzamide, computational methods can be used to propose step-by-step reaction mechanisms. This involves identifying transition states and intermediates along the reaction coordinate.

Activation Energy Barriers: By calculating the energy of reactants, transition states, and products, the activation energy for each step can be determined. This helps in understanding the kinetics of the reaction and predicting the most likely pathway.

While the prediction of enzymatic reactions and reaction mechanisms for various organic molecules is an active area of research, nih.govresearchgate.net specific in silico reaction pathway analyses for N,N-diethyl-2,4-dimethoxybenzamide were not found in the reviewed scientific papers.

Molecular Docking Methodologies in Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scialert.netmdpi.comnih.govresearchgate.netnih.gov This method is central to structure-based drug design and would be applicable if N,N-diethyl-2,4-dimethoxybenzamide were being investigated for any biological activity.

Detailed Research Applications:

Binding Pose Prediction: Docking algorithms would place the N,N-diethyl-2,4-dimethoxybenzamide molecule into the binding site of a target protein in various possible conformations and orientations.

Scoring and Ranking: The different poses are then "scored" using a function that estimates the binding affinity. This allows for the ranking of different poses and can be used to predict whether a molecule is likely to bind to a target.

Identification of Key Interactions: The results of a docking study would highlight the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. This information is invaluable for understanding the basis of molecular recognition and for designing more potent derivatives. nih.govnih.gov

Numerous studies report the use of molecular docking to evaluate the potential of various benzamide derivatives as inhibitors of different protein targets. scialert.netmdpi.comnih.govresearchgate.netnih.gov However, no such studies were found that specifically included N,N-diethyl-2,4-dimethoxybenzamide.

Advanced Analytical Methodologies in Research on N,n Diethyl 2,4 Dimethoxybenzamide

Spectroscopic Techniques for Comprehensive Structural Characterization.ugent.becore.ac.ukamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of N,N-diethyl-2,4-dimethoxybenzamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the presence of two methoxy (B1213986) groups at the 2- and 4-positions of the aromatic ring would be expected to produce distinct singlet signals. The protons of the diethylamino group typically exhibit a complex pattern due to restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted benzamides. This restricted rotation makes the two ethyl groups (and the two methylene (B1212753) protons within each ethyl group) diastereotopic, leading to separate and often broad signals for the methylene and methyl protons.

The aromatic protons would appear as a set of coupled signals in the downfield region of the spectrum, with their splitting patterns and chemical shifts being characteristic of the 1,2,4-trisubstitution pattern of the benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. The carbon atoms of the two methoxy groups and the ethyl groups would also have distinct signals, confirming their presence within the structure.

A representative, though not identical, example is the synthesis of N,N-diethyl-2-formyl-4,6-dimethoxybenzamide, a related compound, where spectral data was found to be in accordance with literature values, highlighting the reliance on established spectroscopic data for verification. ugent.be

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of N,N-diethyl-2,4-dimethoxybenzamide. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.

The electron ionization (EI) mass spectrum of N,N-diethyl-2,4-dimethoxybenzamide would be expected to show a prominent molecular ion peak corresponding to its molecular weight. Fragmentation patterns would also be observed, providing further structural information. Common fragmentation pathways for benzamides include cleavage of the C-N bond and loss of the diethylamino group, as well as fragmentation of the methoxy groups.

In the context of synthesis, MS is an invaluable tool for monitoring the progress of the reaction. For instance, in the synthesis of related compounds, MS is used to confirm the formation of the desired product and to identify any byproducts or unreacted starting materials. core.ac.ukamazonaws.com

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of N,N-diethyl-2,4-dimethoxybenzamide from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification and purity analysis of benzamide (B126) derivatives. Reversed-phase HPLC, employing a nonpolar stationary phase and a polar mobile phase, is a common method for separating such compounds from more polar or less polar impurities. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks.

Flash column chromatography is another standard method for the purification of N,N-diethylbenzamides on a preparative scale. This technique utilizes a stationary phase such as silica (B1680970) gel and a solvent system, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, to separate the desired compound from other components of the reaction mixture.

Q & A

Basic: What are the optimal synthetic routes for N,N-diethyl-2,4-dimethoxybenzamide?

Answer:

The synthesis of N,N-diethyl-substituted benzamides typically involves coupling 2,4-dimethoxybenzoic acid derivatives with diethylamine. A validated method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent under mild conditions, achieving yields >80% . Alternative protocols employ oxalyl chloride in dichloromethane (DCM) with catalytic DMF to generate the acyl chloride intermediate, followed by reaction with diethylamine . Solvent selection (e.g., DMF or DCM) impacts reaction efficiency and purity, with DMF enhancing solubility but requiring rigorous post-synthesis purification .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., diethyl groups at δ 1.2–1.4 ppm and methoxy signals at δ 3.8–4.0 ppm).

- Infrared (IR) Spectroscopy: Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .

- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do hydrogen-bonding interactions influence the compound’s solubility and bioactivity?

Answer:

N,N-Diethyl-2,4-dimethoxybenzamide exhibits weak hydrogen-bond acceptor capacity due to the electron-withdrawing amide group, as shown by near-infrared (NIR) spectroscopy studies in CCl₄. This property reduces aqueous solubility but enhances lipid membrane permeability, critical for cellular uptake in bioactivity assays. Competitive H-bonding with thioacetamide derivatives can modulate its reactivity in enzymatic environments .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data?

Answer:

Discrepancies in bacterial inhibition studies (e.g., against Helicobacter pylori) may arise from:

- Purity variations : Impurities >5% (e.g., unreacted starting materials) can skew bioactivity results. Rigorous HPLC validation is essential .

- Assay conditions : Differences in pH, solvent (DMSO vs. ethanol), or bacterial strain selection alter MIC values. Standardized protocols (CLSI guidelines) are recommended .

Advanced: What computational approaches predict the compound’s binding affinity to bacterial urease?

Answer:

Molecular docking (e.g., AutoDock Vina) using the urease active site (PDB: 4HKM) reveals that the 2,4-dimethoxy groups sterically hinder binding, while the diethylamide moiety forms van der Waals interactions with hydrophobic residues. Density Functional Theory (DFT) calculations further optimize the ligand’s conformation, correlating with experimental IC₅₀ values .

Basic: What safety protocols are critical during handling and disposal?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (S22, S24/25 precautions) .

- Waste Disposal : Segregate organic waste and contract certified agencies for incineration .

Advanced: How do substituent modifications (e.g., methoxy vs. fluoro) alter bioactivity?

Answer:

Replacing 2,4-dimethoxy groups with fluoro substituents (as in N,N-diethyl-4-fluorobenzamide) increases electronegativity, enhancing hydrogen-bond donor capacity but reducing lipophilicity. This trade-off impacts antimicrobial efficacy; fluorinated analogs show 2–3× higher activity against Gram-positive bacteria but lower membrane penetration .

Basic: Which analytical techniques assess batch-to-batch consistency?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual solvents).

- Elemental Analysis : Confirms C, H, N composition within ±0.3% of theoretical values.

- Melting Point Analysis : Sharp melting points (±2°C) indicate crystallinity and purity .

Advanced: Why do conflicting results arise in solvent-dependent stability studies?

Answer:

Polar aprotic solvents (e.g., DMF) stabilize the amide bond via dipole interactions, whereas protic solvents (e.g., ethanol) accelerate hydrolysis. Stability assays under accelerated conditions (40°C/75% RH) show a 15% degradation in ethanol vs. <5% in DMF after 30 days .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

- Core Modifications : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-F) groups at positions 2 and 4.

- Side-Chain Variations : Replace diethylamide with cyclic amines (e.g., piperidine) to modulate steric effects.

- In Silico Screening : Use QSAR models to prioritize analogs with predicted logP <3 and topological polar surface area <90 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.